molecular formula C9H12N6O B6238479 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol CAS No. 1363826-48-5

3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B6238479
CAS No.: 1363826-48-5
M. Wt: 220.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound that features both pyrazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Formation of the Triazine Ring: The triazine ring is often formed by the cyclization of a guanidine derivative with a suitable nitrile or amidine.

    Coupling of Pyrazole and Triazine Rings: The final step involves the coupling of the pyrazole and triazine rings. This can be achieved through nucleophilic substitution reactions where the amino group of the pyrazole reacts with a chlorinated triazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazine ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the nitrogens in the pyrazole and triazine rings, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole or triazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-methyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol
  • 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-chloro-1,2,4-triazin-5-ol
  • 3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-thiol

Uniqueness

3-[(1-ethyl-1H-pyrazol-4-yl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

CAS No.

1363826-48-5

Molecular Formula

C9H12N6O

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.